

# Application Notes & Protocols: Genome Mining for Novel Thioviridamide-Like Compounds

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## Compound of Interest

Compound Name: *Thioviridamide*

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This document provides a comprehensive guide to the discovery of novel **Thioviridamide**-like molecules (TLMs) through a systematic genome mining approach. **Thioviridamide** and its analogs are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by multiple thioamide bonds, which exhibit potent and selective anticancer activity.[1][2][3] The protocols outlined below cover the entire workflow, from in-silico identification of biosynthetic gene clusters (BGCs) to the heterologous expression, purification, and bioactivity assessment of the resulting natural products.

## Introduction to Thioviridamide and Genome Mining

**Thioviridamide**, originally isolated from *Streptomyces olivoviridis*, is a structurally unique RiPP with significant antiproliferative effects on cancer cell lines.[1][2] Its biosynthesis is encoded by a dedicated *tva* gene cluster.[4][5] The unusual thioamide moieties are a key feature of this compound family and are installed by specialized enzymes encoded within the BGC.[4][6] The mechanism of action for some of these compounds involves the induction of the integrated stress response (ISR) via the GCN2-ATF4 pathway, triggered by the inhibition of mitochondrial F1Fo-ATP synthase.[7][8]

Genome mining has emerged as a powerful strategy to uncover novel natural products by identifying their BGCs in sequenced genomes.[9][10] For **Thioviridamide**-like compounds, a common approach is to use key enzymes from the known tva cluster, such as the YcaO domain protein TvaH, as a query to find homologous clusters in other microorganisms.[1]

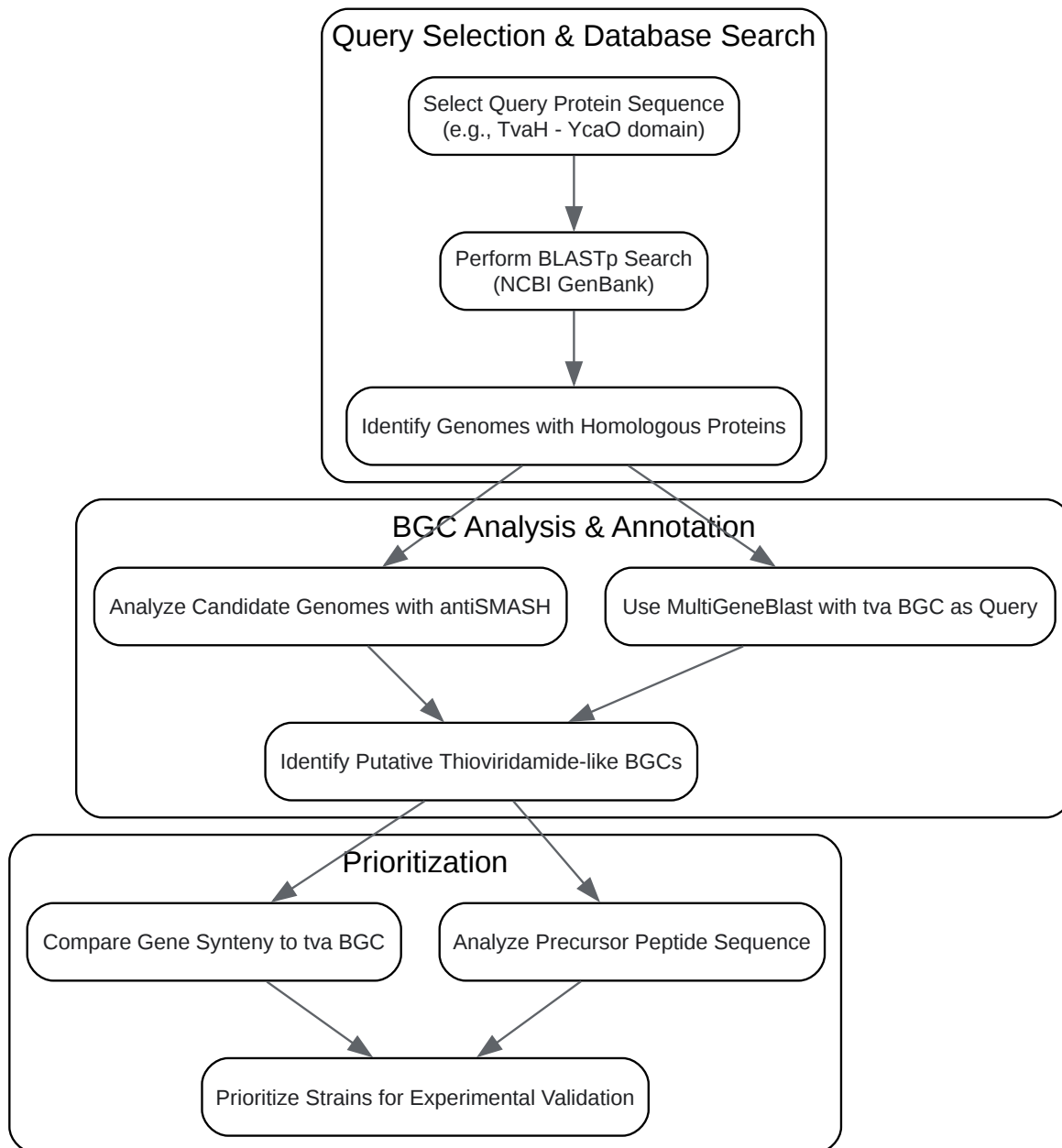
## Section 1: Bioinformatic Genome Mining for Thioviridamide-like BGCs

This section details the computational workflow for identifying putative **Thioviridamide**-like BGCs from genomic databases.

### Protocol 1.1: Identification of Candidate BGCs

This protocol outlines the use of bioinformatics tools to identify potential **Thioviridamide**-like BGCs. The general workflow is depicted in the diagram below.

Bioinformatics Workflow for Thioviridamide-like BGC Discovery



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Caption: Bioinformatics workflow for discovering novel **Thioviridamide**-like BGCs.

#### Materials:

- Computer with internet access
- Web browser
- Sequence analysis software (optional)

#### Procedure:

- Query Selection:
  - Obtain the amino acid sequence of a key protein from the known **Thioviridamide** (tva) biosynthetic gene cluster. The YcaO domain-containing protein TvaH is a highly effective query.[\[1\]](#)
- Homology Search:
  - Perform a protein BLAST (BLASTp) search against the NCBI non-redundant protein sequences (nr) database using the selected query sequence.
  - Identify bacterial strains that possess proteins with significant homology (e.g., >50% identity) to the query.[\[1\]](#)
- BGC Identification and Annotation:
  - For the identified candidate strains, obtain the full genome sequences.
  - Analyze these genomes using antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify and annotate BGCs.[\[10\]](#)[\[11\]](#)[\[12\]](#) Pay close attention to RiPP BGCs.
  - Alternatively, or in conjunction, use MultiGeneBlast with the entire tva BGC as a query to find homologous gene clusters in the candidate genomes.[\[1\]](#)[\[13\]](#)[\[14\]](#) This tool is particularly useful for assessing the conservation of gene synteny.
- Candidate Prioritization:

- Compare the gene organization of the newly identified BGCs with the *tva* BGC. Look for the presence of core genes encoding the precursor peptide, YcaO domain protein, and other conserved modifying enzymes.[13]
- Analyze the putative precursor peptide sequences for similarities to TvaA.
- Prioritize strains for experimental follow-up based on the novelty of their BGCs and the availability of the strain from culture collections.

## Section 2: Experimental Validation and Compound Characterization

This section provides detailed protocols for the experimental validation of prioritized BGCs, including cloning, heterologous expression, purification, and structural elucidation.

### Protocol 2.1: Genomic DNA Isolation from Streptomyces

High-quality genomic DNA is essential for the successful cloning of large BGCs.

Materials:

- Streptomyces culture grown in a suitable liquid medium (e.g., TSB, YEME)[7]
- 50/20 TE buffer (50 mM Tris, 20 mM EDTA)
- Lysozyme (5 mg/mL)
- RNase A (0.1 mg/mL)
- Proteinase K (20 mg/mL)
- 10% SDS
- 5 M NaCl
- Phenol:chloroform:isoamyl alcohol (25:24:1)
- Chloroform:isoamyl alcohol (24:1)

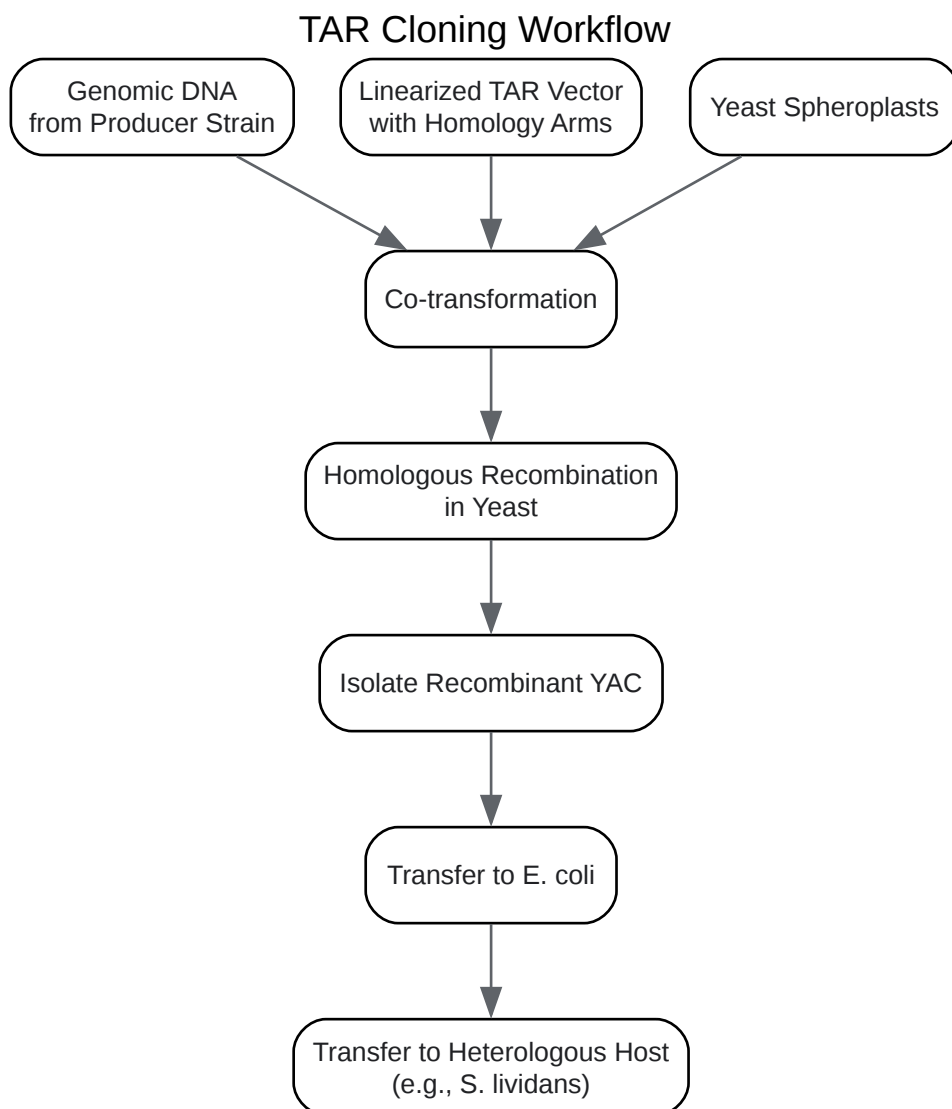
- Isopropanol
- 70% Ethanol (cold)
- Microcentrifuge and tubes

#### Procedure:

- Harvest mycelia from a liquid culture by centrifugation.
- Suspend the cell pellet in 300  $\mu$ L of 50/20 TE buffer containing lysozyme and RNase A. Incubate at 37°C for 30 minutes.[1]
- Add 50  $\mu$ L of 10% SDS and mix thoroughly.
- Add 10  $\mu$ L of Proteinase K and incubate at 55°C for 2.5 hours.[1]
- Add 85  $\mu$ L of 5 M NaCl and mix.
- Perform a phenol:chloroform:isoamyl alcohol extraction, followed by a chloroform:isoamyl alcohol extraction to remove proteins and lipids.[1]
- Precipitate the DNA from the aqueous phase by adding 0.5 volumes of isopropanol.[1]
- Spool the DNA or pellet it by centrifugation.
- Wash the DNA pellet with cold 70% ethanol.[1]
- Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer).

## Protocol 2.2: BGC Cloning via Transformation-Associated Recombination (TAR)

TAR cloning in *Saccharomyces cerevisiae* is a powerful method for capturing large DNA fragments like BGCs directly from genomic DNA.[2][15]



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Caption: General workflow for TAR cloning of a biosynthetic gene cluster.

Procedure:

- Design and Construct a Pathway-Specific TAR Vector:
  - Design primers to amplify ~1 kb homology arms flanking the target BGC from the producer strain's genomic DNA.
  - Clone these homology arms into a suitable TAR cloning vector (e.g., pCAP01).[2]

- Linearize the resulting vector between the two homology arms.
- Prepare Yeast Spheroplasts:
  - Grow a culture of *S. cerevisiae* (e.g., strain VL6-48N) to the early-log phase.[6]
  - Harvest the cells and treat them with zymolyase to digest the cell wall, creating spheroplasts.[6]
- Yeast Transformation:
  - Co-transform the yeast spheroplasts with the linearized TAR vector and high-molecular-weight genomic DNA from the producer strain.[15][16]
  - Plate the transformation mixture on a selective medium to isolate yeast colonies containing the recombinant yeast artificial chromosome (YAC) with the captured BGC.
- Rescue and Verification:
  - Isolate the YAC DNA from positive yeast transformants.
  - Transfer the YAC to *E. coli* for amplification and verification by restriction digest and sequencing.

## Protocol 2.3: Heterologous Expression in *Streptomyces lividans*

*S. lividans* is a commonly used host for the heterologous expression of BGCs from other actinomycetes.[4][5]

Materials:

- Engineered *S. lividans* host strain (e.g., TK24)[17][18]
- Expression vector containing the cloned BGC
- *E. coli* conjugation donor strain (e.g., ET12567/pUZ8002)

- MS agar, R2YE medium, and other relevant Streptomyces media[7][8]
- Antibiotics for selection

Procedure:

- Conjugation:
  - Introduce the expression vector into the E. coli conjugation donor strain.
  - Perform intergeneric conjugation between the E. coli donor and the S. lividans recipient strain on MS agar.
  - Overlay the plates with appropriate antibiotics (e.g., nalidixic acid and the selection marker for the expression vector) to select for exconjugants.[6]
- Fermentation and Production:
  - Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium (e.g., TSB).
  - Use the seed culture to inoculate a larger production culture in a secondary metabolite-inducing medium (e.g., R2YE).[7]
  - Incubate the production culture with shaking at 28-30°C for 5-10 days.
- Extraction and Analysis:
  - Extract the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate, acetone).[19]
  - Analyze the crude extract by LC-MS to look for the production of novel compounds in the recombinant strain compared to a control strain (e.g., S. lividans with an empty vector).

## Protocol 2.4: Purification and Structure Elucidation

Procedure:

- Purification:

- Perform large-scale fermentation of the producing recombinant strain.
- Fractionate the crude extract using chromatographic techniques such as solid-phase extraction (SPE) followed by preparative or semi-preparative HPLC.
- Structure Elucidation:
  - Determine the structure of the purified compounds using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

## Section 3: Bioactivity Assessment

This section describes a standard protocol for assessing the cytotoxic activity of newly discovered **Thioviridamide**-like compounds.

### Protocol 3.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[\[20\]](#)

Materials:

- Human cancer cell lines (e.g., HCT-116, HeLa) and a non-cancerous cell line for selectivity assessment.
- 96-well microtiter plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
- Microplate reader

Procedure:

- Cell Seeding:

- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
  - Prepare serial dilutions of the purified compounds in the cell culture medium.
  - Treat the cells with the compounds at various concentrations and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition and Incubation:
  - Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[3]
- Solubilization and Absorbance Reading:
  - Add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.[20]
  - Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

## Section 4: Quantitative Data Summary

The following tables summarize key quantitative data for known **Thioviridamide**-like compounds.

Table 1: Bioactivity of **Thioviridamide**-like Compounds against Cancer Cell Lines

Compound	Cell Line	IC50 (nM)	Source(s)
Thioalbamide	Jurkat	12.5	[16]
Thioholgamide A	HCT-116	30	[13]
Thioholgamide A	Jurkat	5.4	[16]
Neothioviridamide	SKOV-3	-	
Neothioviridamide	Meso-1	-	
Neothioviridamide	Jurkat	-	

Note: Specific IC50 values for **Neothioviridamide** were not provided in the cited abstract, but strong cytotoxicity was reported.

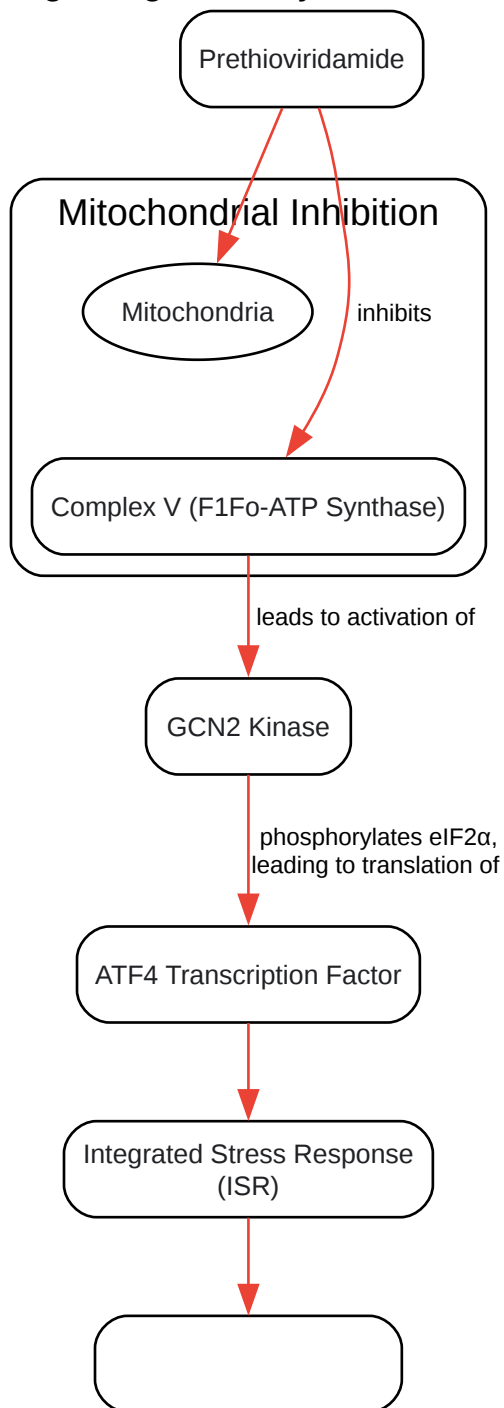
Table 2: Key Genes in the **Thioviridamide** (tva) Biosynthetic Gene Cluster

Gene	Proposed Function	Homology	Source(s)
tvaA	Precursor peptide	-	[4][5]
tvaF	Flavin-dependent decarboxylase (AviCys formation)	MibD, CypD, EpiD	[16]
tvaH	YcaO domain protein (Thioamide synthesis)	YcaO superfamily	[4][5][16]
tvaI	TfuA-like protein (enhances thioamidation)	TfuA-like	[16]

## Section 5: Signaling Pathway

The proposed mechanism of action for **prethioviridamide** involves the induction of the integrated stress response (ISR).

## Proposed Signaling Pathway of Prethioviridamide



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Caption: **Prethioviridamide** inhibits mitochondrial Complex V, activating the GCN2-ATF4 pathway and inducing the ISR, leading to apoptosis.[7][8]

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